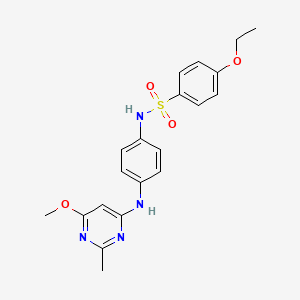

4-ethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-ethoxy-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4S/c1-4-28-17-9-11-18(12-10-17)29(25,26)24-16-7-5-15(6-8-16)23-19-13-20(27-3)22-14(2)21-19/h5-13,24H,4H2,1-3H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJPQENACUIKKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, followed by their sequential reactions to form the final product. Key steps include:

Formation of the pyrimidine ring: This involves the reaction of appropriate starting materials under controlled conditions to form the 6-methoxy-2-methylpyrimidine moiety.

Sulfonation: The attachment of the benzenesulfonamide group to the aminophenyl intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.

Reduction: This can be used to reduce specific functional groups, affecting the compound’s properties.

Substitution: Common in organic synthesis, substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Like sodium borohydride or lithium aluminum hydride.

Substitution reagents: Including halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-ethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide exhibit significant anticancer properties. For instance, studies have shown that modifications in the pyrimidine structure can enhance selectivity towards cancer cell lines while minimizing toxicity to normal cells. This compound may inhibit key pathways involved in tumor growth and metastasis.

Antimicrobial Properties

The compound's sulfonamide group may confer antimicrobial activity, making it a candidate for treating bacterial infections. Sulfonamides are known for their ability to inhibit bacterial folic acid synthesis, which is crucial for bacterial growth and reproduction. Preliminary studies suggest that this compound could be effective against Gram-positive and Gram-negative bacteria.

Antiviral Potential

Recent studies have explored the antiviral properties of similar compounds, particularly against RNA viruses. The structural features of this compound may allow it to interfere with viral replication processes, although specific data on this compound is still emerging.

Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes involved in disease pathways, including kinases and proteases. By targeting these enzymes, it may help in the management of diseases such as cancer and inflammatory disorders.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of pyrimidine-based compounds showed potent activity against specific cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism of action was attributed to the inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In vitro tests conducted on various bacterial strains revealed that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like gentamicin. This suggests that this compound could serve as a lead compound for developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

a. 4-Ethoxy-N-(4-{[(trifluoromethyl)sulfonyl]amino}phenyl)benzenesulfonamide ()

- Key Differences : Replaces the pyrimidine-aniline group with a trifluoromethylsulfonyl (CF3SO2) moiety.

- Impact : The CF3SO2 group enhances electronegativity and metabolic stability but reduces hydrogen-bonding capacity compared to the pyrimidine ring in the target compound. Molecular weight: 424.4 g/mol .

b. SY-707 ()

- Structure: [N-isopropyl-2-((2-((2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)amino)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzenesulfonamide].

- Key Differences : Incorporates a pyrrolo[2,3-d]pyrimidine core and a piperazine-piperidine substituent.

- Impact : Broader kinase inhibition (ALK/FAK/IGF1R) due to the extended heterocyclic system, but higher molecular weight (~600 g/mol) may limit bioavailability compared to the target compound .

c. Fedratinib (INREBIC®, )

- Structure: N-tert-butyl-3-[(5-methyl-2-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}pyrimidin-4-yl)amino]benzenesulfonamide.

- Key Differences : Features a tert-butyl group and a pyrrolidine-ethoxy chain.

- Impact : Enhanced solubility at low pH (e.g., in the stomach) due to basic side chains, whereas the target compound’s ethoxy group may confer pH-independent solubility .

Pharmacological and Physicochemical Comparisons

Table 1: Comparative Properties

Key Differentiators

- Substituent Effects : The ethoxy group improves lipophilicity compared to methoxy analogues (e.g., ), balancing solubility and membrane permeability.

- Pyrimidine Optimization : The 6-methoxy-2-methylpyrimidine moiety may reduce metabolic degradation compared to unsubstituted pyrimidines (e.g., ’s benzothiazol derivatives).

Biological Activity

The compound 4-ethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a sulfonamide derivative that has gained attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Properties

Recent studies indicate that sulfonamide derivatives exhibit significant antimicrobial activity against a range of pathogens. The specific compound has shown promising results against both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The primary mechanism involves inhibition of bacterial folate synthesis by targeting the enzyme dihydropteroate synthase (DHPS), crucial for synthesizing folate in bacteria. This inhibition disrupts DNA synthesis and cellular metabolism, leading to bactericidal effects.

- Minimum Inhibitory Concentration (MIC) : Research has demonstrated that this compound exhibits MIC values ranging from 15.625 to 62.5 µM against Staphylococcus aureus and Enterococcus faecalis, indicating moderate to high efficacy against these strains .

Antibiofilm Activity

Biofilm formation is a significant factor in chronic infections, particularly with pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). The compound has been evaluated for its antibiofilm activity:

- Biofilm Inhibition Concentration (MBIC) : The MBIC values for MRSA were found to be between 62.216 to 124.432 µg/mL, demonstrating its effectiveness in disrupting established biofilms compared to standard antibiotics such as ciprofloxacin .

Study 1: Antimicrobial Efficacy

A study conducted on various sulfonamide derivatives including the target compound revealed that it exhibited a broad spectrum of activity against clinically relevant pathogens. The study highlighted its effectiveness in inhibiting both planktonic and biofilm forms of bacteria, which is crucial for treating persistent infections .

Study 2: Structure-Activity Relationship (SAR)

An investigation into the SAR of related compounds indicated that modifications at the pyrimidine moiety significantly influenced biological activity. Compounds with additional methoxy groups showed enhanced potency, suggesting that electronic effects and steric hindrance play critical roles in their antimicrobial activity .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.